molecular formula C13H14F3N3O3 B4091968 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No.: B4091968
M. Wt: 317.26 g/mol
InChI Key: IFKWHJFZHXIFPD-UHFFFAOYSA-N
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Description

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains a nitro group, a trifluoromethyl group, and a piperidine ring, making it an interesting subject for research in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide typically involves multiple steps. One common method starts with the nitration of 4-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the formation of the piperidine ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various oxidizing agents like potassium permanganate. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of different oxidized products .

Scientific Research Applications

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

    1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide: Similar structure but with a different position of the carboxamide group.

    2-Nitro-4-(trifluoromethyl)phenol: Contains a phenol group instead of a piperidine ring.

    4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide: A more complex structure with additional functional groups.

Uniqueness

1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide is unique due to its combination of a nitro group, a trifluoromethyl group, and a piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3N3O3/c14-13(15,16)9-3-4-10(11(6-9)19(21)22)18-5-1-2-8(7-18)12(17)20/h3-4,6,8H,1-2,5,7H2,(H2,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKWHJFZHXIFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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